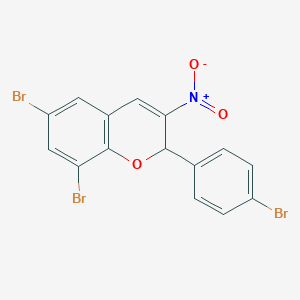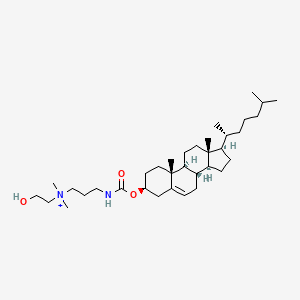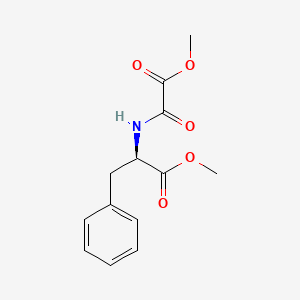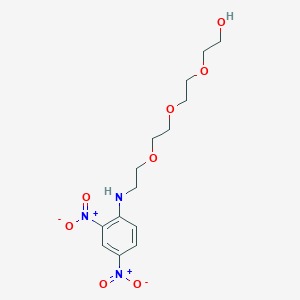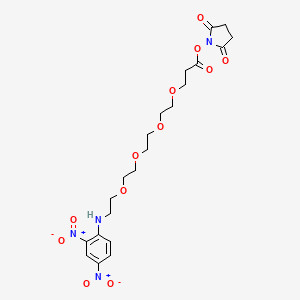![molecular formula C30H32N4O5S B607231 1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1609564-75-1](/img/structure/B607231.png)
1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide
Descripción general
Descripción
DY 268 is a farnesoid X receptor (FXR) antagonist (IC50 = 7.5 nM in a time-resolved FRET assay). It inhibits FXR transactivation in a cell-based assay with an IC50 value of 468 nM.
DY-268 is a trisubstituted-pyrazol carboamide based compound that acts as a potent FXR antagonist (IC50 = 7.5 nM). It does not display any FXR agonistic activity and cytotoxicity.
Aplicaciones Científicas De Investigación
Medical Imaging Tracers
One significant application of analogs to the compound involves their potential as tracers for medical imaging. Studies have shown that certain methoxy and fluorine analogs substituted on the terminal carbon of similar pyrazole compounds can be developed as tracers for positron emission tomography (PET) imaging, particularly targeting the cerebral cannabinoid CB1 receptor. This research demonstrates the potential utility of these analogs in biological imaging studies, highlighting their relevance in medical diagnostics (Tobiishi et al., 2007).
Cytotoxicity and Antimicrobial Activities
Another application is in the field of cytotoxicity and antimicrobial activities. Compounds such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have been synthesized and tested for in vitro cytotoxic activity against various cell lines, like Ehrlich Ascites Carcinoma (EAC) cells. This indicates their potential utility in cancer research and treatment (Hassan et al., 2014). Additionally, various pyrazole derivatives have been evaluated for their antimicrobial activities, showcasing their potential in combating bacterial and fungal infections (Pitucha et al., 2011).
Insecticidal and Herbicidal Activities
In the realm of agriculture, certain pyrazole derivatives exhibit notable insecticidal and herbicidal activities. This is particularly relevant in the development of new agrochemicals. For instance, some 1-alkyl-3-sulfonyloxypyrazole-4-carboxamides have shown high insecticidal activity, making them candidates for pest control (Ohno et al., 2010).
Structural and Molecular Studies
Furthermore, these compounds are often used in structural and molecular studies. The synthesis and characterization of various pyrazole derivatives contribute significantly to our understanding of molecular interactions and conformational dynamics. This is critical in fields like crystallography and computational chemistry, where understanding the structure of molecules is key to predicting their behavior and interactions (Kumara et al., 2018).
Mecanismo De Acción
Target of Action
DY-268, also known as “1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide”, is a potent antagonist of the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid and glucose metabolism, and the control of inflammation .
Mode of Action
DY-268 inhibits FXR transactivation in a cell-based assay . The compound interacts with FXR, preventing it from performing its normal function of regulating gene expression . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 7.5 nM for FXR, and 468 nM for FXR transactivation .
Biochemical Pathways
The primary biochemical pathway affected by DY-268 is the FXR signaling pathway. FXR is a key regulator of bile acid levels in the body. By antagonizing FXR, DY-268 can potentially affect bile acid synthesis, transport, and excretion, as well as lipid and glucose metabolism .
Pharmacokinetics
The compound is soluble in dmso, which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of DY-268’s action primarily involve the disruption of FXR signaling. This disruption can lead to changes in bile acid homeostasis and metabolism . DY-268 can be used in the study of drug-induced liver injury (DILI) .
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-21-7-10-24(11-8-21)29-27(20-33(32-29)19-23-5-4-6-26(17-23)38-3)30(35)31-25-12-9-22(2)28(18-25)40(36,37)34-13-15-39-16-14-34/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPAAPFKIEUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DY268 interact with its target, and what are the downstream effects?
A1: DY268 acts as a potent and selective antagonist of the Farnesoid X Receptor (FXR) [, ]. FXR is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. By antagonizing FXR, DY268 blocks the receptor's activity, preventing the binding of endogenous ligands like bile acids and subsequent downstream signaling events.
Q2: Can you explain the research demonstrating DY268's selectivity for FXR?
A2: A study used reporter cell lines expressing various nuclear receptors, including FXR, Liver X Receptors (LXRs), Constitutive Androstane Receptor (CAR), and Retinoid-related Orphan Receptor gamma (RORγ) []. This research demonstrated that DY268 exhibited high selectivity for FXR, showing minimal to no activity on other tested nuclear receptors. This selectivity is crucial for understanding its specific effects on FXR-mediated pathways without significantly influencing other nuclear receptor signaling.
Q3: How was DY268 used to investigate the role of deoxycholic acid (DCA) in cardiovascular function?
A3: Researchers investigating the impact of DCA, a secondary bile acid, on cardiovascular parameters employed DY268 []. They found that DCA increased blood pressure and heart rate in rats. Administering DY268 alongside DCA did not significantly diminish these effects, suggesting that DCA's influence on blood pressure might not be solely mediated through FXR activation. This finding highlights the complexity of DCA's actions and the potential involvement of additional pathways beyond FXR.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



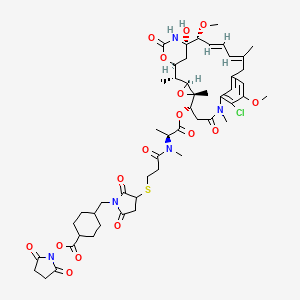

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)
